molecular formula C24H38O7S B12560829 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid CAS No. 264192-28-1

3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid

Cat. No.: B12560829
CAS No.: 264192-28-1
M. Wt: 470.6 g/mol
InChI Key: RUGSBENMUDMZEI-UHFFFAOYSA-N
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Description

3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is an organic compound with a complex structure It is characterized by the presence of two 2-ethylhexyl ester groups attached to a benzene ring, which also contains a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid typically involves the esterification of benzene-1-sulfonic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce alcohol derivatives.

Scientific Research Applications

3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester groups.

    1,4-bis[(2-ethylhexyl)oxy]benzene: A compound with a similar benzene core but lacking the sulfonic acid group.

    Benzene-1,2,5-tricarboxylic acid 1,2-bis(2-ethylhexyl) ester: Another ester derivative of benzene with different substitution patterns.

Uniqueness

3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is unique due to the presence of both ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

264192-28-1

Molecular Formula

C24H38O7S

Molecular Weight

470.6 g/mol

IUPAC Name

3,4-bis(2-ethylhexoxycarbonyl)benzenesulfonic acid

InChI

InChI=1S/C24H38O7S/c1-5-9-11-18(7-3)16-30-23(25)21-14-13-20(32(27,28)29)15-22(21)24(26)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,27,28,29)

InChI Key

RUGSBENMUDMZEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OCC(CC)CCCC

Origin of Product

United States

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